

# Technical Support Center: Acetone-d6 Residual Peak in NMR Spectroscopy

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## Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232

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This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the residual solvent peak of **acetone-d6** in Nuclear Magnetic Resonance (NMR) spectroscopy.

## Frequently Asked Questions (FAQs)

**Q1:** What is the typical chemical shift and multiplicity of the residual proton peak in **acetone-d6**?

The residual proton signal in **acetone-d6** (**acetone-d5**, or  $(CD_3)(CD_2H)C=O$ ) typically appears at approximately 2.05 ppm in a  $^1H$  NMR spectrum.<sup>[1][2][3]</sup> This peak presents as a quintet, a multiplet with an intensity ratio of 1:2:3:2:1.<sup>[2]</sup>

**Q2:** Why does the residual **acetone-d6** peak appear as a quintet?

The quintet multiplicity is a result of the coupling between the residual proton ( $^1H$ ) and the two adjacent deuterium ( $^2H$  or D) atoms on the same methyl group. Deuterium has a nuclear spin (I) of 1. The multiplicity of a peak is determined by the formula  $2nl + 1$ , where 'n' is the number of adjacent nuclei and 'I' is their spin.

For the  $CHD_2$  group in **acetone-d5**:

- n = 2 (two deuterium atoms)
- I = 1 (spin of deuterium)

- Multiplicity =  $2 * 2 * 1 + 1 = 5$

This results in a five-line pattern, or quintet, with a small coupling constant ( $J_{H-D}$ ) of about 2 Hz.[2][4]

Q3: What are other common peaks I might see in an NMR spectrum when using **acetone-d6**?

Water is a very common impurity in deuterated solvents.[4] In **acetone-d6**, the water peak can be observed around 2.84 ppm.[2] Due to isotopic exchange with deuterium from the solvent, you may see two distinct water peaks: a singlet for  $H_2O$  and a 1:1:1 triplet for HOD (water with one deuterium atom).[4]

Q4: My residual **acetone-d6** peak is not exactly at 2.05 ppm. What could be the cause?

Minor variations in the chemical shift can occur due to several factors:

- Temperature: Chemical shifts can be temperature-dependent.
- Concentration: The concentration of the analyte in the solvent can slightly influence the chemical shift.[1][5]
- Referencing: Improper referencing of the spectrum can lead to a shift in all peaks. The spectrum should be referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm.

## Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

### Issue 1: An Unexpected Peak Appears in the Spectrum

If you observe an unexpected peak, especially one that is broad or doesn't match your compound, it is often due to a contaminant.

- Water: As mentioned, a peak around 2.84 ppm is likely water.[2]
- Acetone Contamination: If you are not using **acetone-d6** as your primary solvent but see a singlet at ~2.17 ppm (in  $CDCl_3$ ) or ~2.09 ppm (in  $DMSO-d6$ ), it may be due to residual

acetone from cleaning the NMR tube.[2][6] It can take several hours for residual acetone to be completely removed from an NMR tube, even after oven drying.[6]

## Issue 2: Confirming the Identity of a Water Peak

If you suspect a peak is due to water, you can perform a simple D<sub>2</sub>O shake experiment.

- Acquire Initial Spectrum: Run the standard <sup>1</sup>H NMR spectrum of your sample in **acetone-d6**.
- Add D<sub>2</sub>O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D<sub>2</sub>O) to the tube.
- Mix: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and to facilitate proton-deuterium exchange.[6]
- Re-acquire Spectrum: Place the tube back in the spectrometer and run the <sup>1</sup>H NMR spectrum again.
- Analyze: The peak corresponding to exchangeable protons, such as those from water (H<sub>2</sub>O) or labile protons on your compound (e.g., -OH, -NH), will either disappear or significantly decrease in intensity.

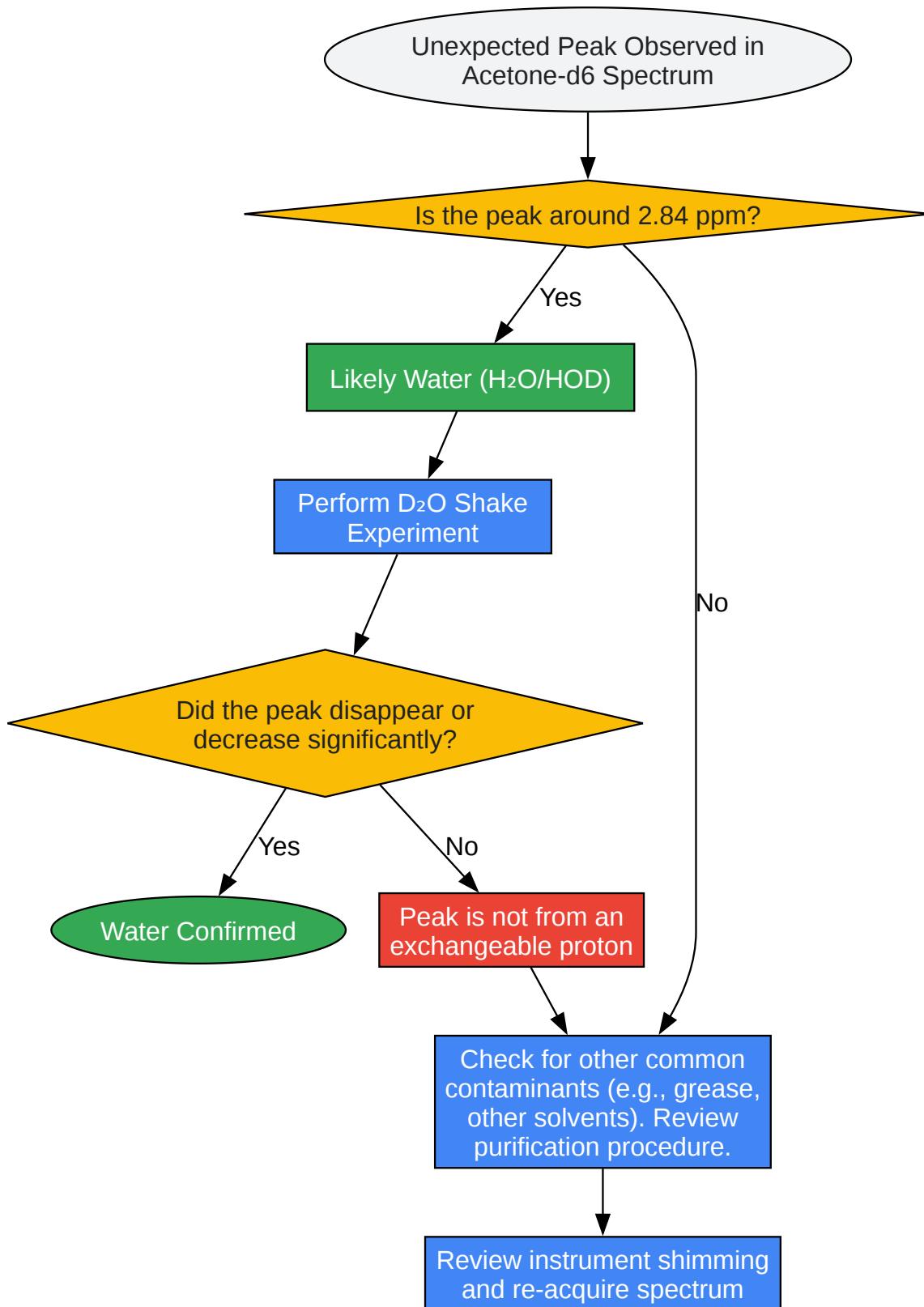
## Data Summary: Common NMR Peaks in Acetone-d6

Signal Source	<sup>1</sup> H Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
Residual Acetone-d6 (CHD <sub>2</sub> )	~ 2.05	Quintet	J H-D ≈ 2 Hz
Water (H <sub>2</sub> O)	~ 2.84	Singlet	N/A
Water (HOD)	~ 2.78 - 2.82	Triplet	J H-D ≈ 2 Hz

Note: Chemical shifts are approximate and can vary with temperature and sample concentration.[1][5]

## Troubleshooting Workflow for Unexpected Peaks

The following diagram outlines a logical workflow for identifying the source of an unexpected peak in your NMR spectrum when using **acetone-d6**.



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Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

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